molecular formula C13H12N2O5 B3055707 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione CAS No. 66386-22-9

5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione

Cat. No. B3055707
CAS RN: 66386-22-9
M. Wt: 276.24 g/mol
InChI Key: ISWHPQMMRBTZOY-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione is a chemical compound with the linear formula C13H12N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione is 292.316 . The compound contains 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione are not fully documented. Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Anticancer Activity

This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cells, particularly in vitro studies. The compound’s ability to inhibit tumor growth and metastasis has been investigated . Further studies are needed to understand its mechanism of action and optimize its efficacy.

Chalcone Derivatives Synthesis

Chalcones are versatile compounds with diverse biological activities. Researchers have used 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione as a starting material for synthesizing chalcone derivatives. These derivatives exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. The compound’s reactivity in chalcone synthesis has been explored .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione. Sigma-Aldrich does not provide specific safety and hazard information for this compound .

Future Directions

The future directions for the use and study of 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione are not clear at this time. As a rare and unique chemical, it may have potential applications in various fields of research .

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-9-4-3-7(6-10(9)20-2)5-8-11(16)14-13(18)15-12(8)17/h3-6H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWHPQMMRBTZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310585
Record name STK564911
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66386-22-9
Record name NSC228504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK564911
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-VERATRYLIDENEBARBITURIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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